2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked via an ethyl chain to a thiazole ring substituted with a pyridin-2-yl group. The isoindole-1,3-dione moiety is known for its electron-withdrawing properties and hydrogen-bonding capacity, making it a common scaffold in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17-13-5-1-2-6-14(13)18(23)21(17)10-8-12-11-24-16(20-12)15-7-3-4-9-19-15/h1-7,9,11H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXUCRJVNAWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163418 | |
| Record name | 2-[2-[2-(2-Pyridinyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860786-83-0 | |
| Record name | 2-[2-[2-(2-Pyridinyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860786-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2-Pyridinyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (commonly referred to as the isoindole derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure features a complex arrangement that includes a pyridine ring, a thiazole moiety, and an isoindole framework, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| InChI | InChI=1S/C17H11N3O2S/c21-16-12-5-1-2-6-13(12)17(22)20(16)9-11-10-23-15(19-11)14-7-3-4-8-18-14/h1-8,10H,9H2 |
| InChIKey | RHMJOSPPQUEMMX-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the isoindole compound showed inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Potential
The isoindole derivative has been evaluated for its anticancer activity. A study focusing on structure–activity relationships (SAR) found that modifications in the thiazole and pyridine substituents significantly enhanced cytotoxicity against cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .
Enzyme Inhibition
This compound also exhibits potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression. The inhibition mechanism is believed to stem from the interaction of the thiazole nitrogen with the enzyme's active site, preventing substrate binding .
Case Study 1: Antimicrobial Efficacy
In a comparative study conducted on various thiazole derivatives, the isoindole compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .
Case Study 2: Anticancer Activity
A recent study assessed the cytotoxic effects of the isoindole derivative on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated by increased levels of reactive oxygen species (ROS) leading to apoptosis .
Comparison with Similar Compounds
Thiazole Substitution Patterns
- Target Compound : Pyridin-2-yl group on the thiazole ring. This substitution introduces a polar aromatic system, likely improving solubility in polar solvents and enabling π-stacking interactions in biological systems.
- : 2-{[2-(aminomethyl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide. The aminomethyl group enhances hydrophilicity and provides a site for further functionalization (e.g., conjugation) .
- : 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione.
Heterocyclic Modifications
- : 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione. Replacing thiazole with triazole and adding a trimethylsilyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- : 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione.
Linker and Dimeric Structures
- : N,N'-Ethylenediphthalimide (dimeric isoindole-1,3-dione).
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?
The compound is typically synthesized via condensation reactions. A validated protocol involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-1H-indole-2-carboxylic acid in acetic acid for 3–5 hours. Post-reaction, the product is recrystallized from DMF/acetic acid to enhance purity . Key considerations include stoichiometric ratios (0.11 mol aldehyde per 0.1 mol thiazolone) and rigorous washing to remove unreacted precursors.
Q. Which spectroscopic techniques are essential for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. For example, IR can confirm carbonyl stretching vibrations (1,3-dione groups at ~1700 cm⁻¹), while NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm). Elemental analysis (C, H, N) is recommended to validate purity .
Q. What solubility challenges arise during synthesis, and how are they addressed?
The compound exhibits limited solubility in polar protic solvents. Recrystallization using DMF/acetic acid (1:1 v/v) improves yield and purity. For reaction optimization, acetic acid is preferred due to its dual role as solvent and catalyst .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Systematic variation of solvent (e.g., switching to ethanol for milder conditions), catalyst (e.g., using p-toluenesulfonic acid instead of sodium acetate), and temperature (reducing reflux time) can enhance efficiency. Design of Experiments (DoE) methodologies are recommended to identify critical parameters .
Q. How do contradictions between experimental and computational spectral data arise, and how are they resolved?
Discrepancies in NMR or IR data may stem from conformational flexibility or crystal packing effects. X-ray crystallography (e.g., as applied in for analogous compounds) provides definitive structural validation. Density functional theory (DFT) calculations can also reconcile experimental vs. predicted spectra .
Q. What computational strategies predict biological interactions of this compound?
Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors) can model binding affinities. For example, docking poses similar to those in (e.g., compounds 9c, 9g) reveal interactions with hydrophobic pockets or hydrogen-bonding residues .
Q. How does structural modification of the thiazole or isoindole moieties alter biological activity?
Substitutions on the pyridinyl or thiazole groups (e.g., fluorination, bromination) can modulate electronic properties and steric effects. For instance, electron-withdrawing groups may enhance binding to metal-containing enzymes, as shown in metal-coordination studies with Cr(III) or Cu(II) ions .
Q. What coordination chemistry studies exist for this compound?
The compound’s thiazole and pyridinyl groups act as potential ligands for transition metals. Studies on analogous thiazole derivatives demonstrate chelation with Co(II), Ni(II), and Zn(II), forming octahedral complexes characterized by UV-Vis and ESR spectroscopy .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
Accelerated stability studies (ICH guidelines) using HPLC or LC-MS monitor degradation products. For example, exposure to acidic (pH 3) or basic (pH 9) conditions at 40°C for 4 weeks can identify hydrolytic degradation pathways. Solid-state stability is assessed via XRPD to detect polymorphic transitions .
Q. What strategies integrate this compound into supramolecular or materials science applications?
The isoindole-dione moiety’s planar structure facilitates π-π stacking in crystal lattices, as observed in X-ray studies of related compounds (e.g., ). Co-crystallization with aromatic co-formers (e.g., benzoic acid derivatives) can engineer desired physicochemical properties .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
